molecular formula C20H20N4O6S B3018821 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxyacetamide CAS No. 315248-60-3

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxyacetamide

Cat. No.: B3018821
CAS No.: 315248-60-3
M. Wt: 444.46
InChI Key: BIXJBRHVKMDQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxyacetamide is a synthetic compound known for its potential anti-inflammatory properties. It is a derivative of sulfadimethoxine, a sulfonamide antibiotic. This compound has been studied for its ability to inhibit oxidative bursts in phagocytes and reduce inflammation in various models .

Preparation Methods

The synthesis of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxyacetamide involves several steps. The compound is typically synthesized through a series of reactions starting with the appropriate pyrimidine and phenyl derivatives. The reaction conditions often include the use of solvents like hexane, ethyl acetate, and acetone to remove impurities. The final product is characterized using techniques such as 1H-NMR, 13C-NMR, IR, and HR-FAB spectroscopic methods .

Chemical Reactions Analysis

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxyacetamide has several scientific research applications:

    Chemistry: It is used as a model compound to study the effects of various chemical reactions and conditions.

    Biology: It is studied for its potential anti-inflammatory and immunomodulatory effects.

    Medicine: It has potential therapeutic applications for treating chronic inflammatory diseases.

    Industry: It is used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxyacetamide involves the inhibition of oxidative bursts in phagocytes. This compound downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, while upregulating the expression of the anti-inflammatory cytokine IL-10. This results in a reduction of inflammation and oxidative stress .

Comparison with Similar Compounds

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxyacetamide is unique compared to other similar compounds due to its specific chemical structure and anti-inflammatory properties. Similar compounds include:

This compound’s unique combination of chemical structure and biological activity makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6S/c1-28-19-12-17(22-20(23-19)29-2)24-31(26,27)16-10-8-14(9-11-16)21-18(25)13-30-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXJBRHVKMDQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.